Pseudohecogenin

Description

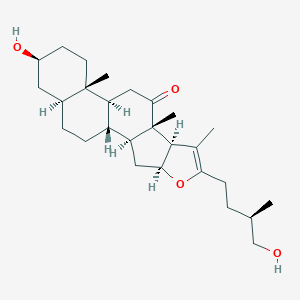

Structure

2D Structure

3D Structure

Properties

CAS No. |

11005-20-2 |

|---|---|

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-hydroxy-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |

InChI |

InChI=1S/C27H42O4/c1-15(14-28)5-8-22-16(2)25-23(31-22)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h15,17-21,23,25,28-29H,5-14H2,1-4H3/t15-,17+,18+,19-,20+,21+,23+,25+,26+,27-/m1/s1 |

InChI Key |

YHGXHXTZNBXLKF-RVKDJADKSA-N |

SMILES |

CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O)C)CC[C@@H](C)CO |

Canonical SMILES |

CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |

Origin of Product |

United States |

Structural Elucidation of Pseudohecogenin and Its Derivatives

Mass Spectrometry (MS) for Molecular Structure Determination

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com This method provides valuable information about the molecule's backbone connectivity and functional groups. mdpi.comgentechscientific.com In the analysis of steroidal sapogenins, MS/MS experiments are crucial for characterizing the steroidal core and the spiroketal side chain. nih.gov

For Pseudohecogenin, which is the C-25 epimer of Hecogenin (B1673031), the fragmentation pattern is expected to be nearly identical to that of Hecogenin, as standard MS/MS is generally insensitive to stereoisomeric differences. Analysis of Hecogenin using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer reveals a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 431.31. nih.gov When this precursor ion is subjected to collision-induced dissociation (CID) at varying energies, a reproducible fragmentation pattern emerges, providing structural insights. nih.govresearchgate.net

Key fragmentations involve the steroidal skeleton and the characteristic spirostanol (B12661974) side chain. researchgate.netncsu.edu The fragmentation pattern is dependent on the collision energy applied. nih.gov

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Relative Abundance (%) | Plausible Assignment |

|---|---|---|---|---|

| 431.31 | 20 V nih.gov | 348.12 | 100 | Fragment from cleavage of D-ring |

| 299.24 | 37.25 | Further fragmentation of steroidal core | ||

| 413.30 | 30.16 | [M+H-H₂O]⁺ | ||

| 395.29 | 23.92 | [M+H-2H₂O]⁺ | ||

| 431.31 | 31.16 | Remaining Precursor Ion | ||

| 431.31 | 40 V nih.gov | 332.09 | 100 | Fragment from cleavage of D-ring |

| 304.09 | 52.03 | Further fragmentation of steroidal core | ||

| 107.08 | 36.84 | Fragment from side chain | ||

| 318.07 | 34.17 | Further fragmentation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing large, thermally labile biomolecules like steroidal saponins (B1172615) and their sapogenins. nih.govnih.gov It typically imparts minimal energy to the molecule during ionization, which reduces premature fragmentation and allows for the clear observation of the molecular ion. nih.gov This is essential for establishing the molecular weight of the compound.

In the analysis of this compound, ESI-MS in positive ion mode generates a prominent protonated molecular ion [M+H]⁺. For its epimer Hecogenin, this ion is detected at an m/z of 431.3155, corresponding to the molecular formula C₂₇H₄₃O₄⁺. nih.gov The formation of adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also common and can be influenced by salt impurities in the sample or solvent. spectroscopyonline.com While sometimes undesirable, these adducts can aid in confirming the molecular weight. spectroscopyonline.com The ability of ESI-MS to be coupled with liquid chromatography (LC-ESI-MS) makes it a powerful tool for analyzing complex mixtures and purifying samples prior to detailed structural analysis by tandem MS. waters.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of steroidal sapogenins. ncsu.eduuma.pt Due to the low volatility of these compounds, derivatization is often required, but analysis is typically performed on the aglycones after acid hydrolysis of the parent saponins. ncsu.eduresearchgate.net

In the GC-MS analysis of Hecogenin, the epimer of this compound, the molecular ion peak [M]⁺ is observed at m/z 430. ncsu.edu The subsequent fragmentation pattern under electron impact (EI) ionization provides a structural fingerprint. A highly characteristic fragment for spirostanol sapogenins appears at m/z 139, which corresponds to cleavage of the E/F spiroketal side chain. ncsu.edu For 12-keto sterols like Hecogenin and this compound, an intense fragment at m/z 126 is also observed. ncsu.edu The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer allows for confident identification of sapogenins in a mixture. ncsu.eduwaters.com

Spectroscopic and Chiroptical Methods

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. nih.gov The IR spectrum provides a unique "fingerprint" for a molecule. nih.govuobaghdad.edu.iq For steroidal sapogenins like this compound, the IR spectrum reveals characteristic absorptions for its key structural features. eajournals.org

The most diagnostic region for steroidal sapogenins lies between 800 and 1100 cm⁻¹. rsc.org The spiroketal side chain gives rise to a series of four characteristic absorption bands that can be used to determine the stereochemistry at the C-25 position. rsc.orgjst.go.jp This distinction is what separates the "normal" (25R) series from the "iso" or "pseudo" (25S) series. In 25S-sapogenins like this compound, the absorption band around 900 cm⁻¹ is more intense than the band around 920 cm⁻¹. For 25R-sapogenins, such as Hecogenin, this intensity relationship is reversed. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature |

|---|---|---|

| ~3450 | O-H stretch asianpubs.org | Hydroxyl group (C3-OH) |

| ~2950-2850 | C-H stretch asianpubs.org | Alkyl CH, CH₂, CH₃ groups |

| ~1705 | C=O stretch | Ketone (C-12) |

| ~1458 | C-H bend asianpubs.org | Alkyl CH₂ groups |

| ~1377 | C-H bend spectroscopyonline.com | Alkyl CH₃ groups |

| ~920 and ~900 | C-O-C stretch rsc.orgjst.go.jp | Spiroketal side chain (Intensity at 900 > 920 indicates 25S configuration) |

| ~860 | C-O-C stretch rsc.orgjst.go.jp | Spiroketal side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs UV or visible light. libretexts.org This technique is primarily used to detect molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. msu.edumatanginicollege.ac.in

This compound, as a saturated steroidal sapogenin, lacks an extended system of conjugated π-electrons. Its structure contains isolated functional groups—a ketone and hydroxyl groups—whose electronic transitions (n→π* and n→σ*) occur at wavelengths below the typical analytical range of 220-800 nm. libretexts.orgmsu.edu Consequently, this compound itself is not expected to show significant or characteristic absorbance in a standard UV-Vis spectrum. Any absorbance detected in unpurified extracts containing saponins is generally attributed to other phytochemicals present in the mixture rather than the sapogenin itself. eajournals.org

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govbiorxiv.org This method is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of complex stereogenic centers in natural products like this compound. researchgate.netrsc.org

The absolute configuration of a flexible or complex molecule is definitively assigned by comparing its experimental ECD spectrum with a theoretically calculated spectrum. nih.govsemanticscholar.org This process involves computational modeling, typically using time-dependent density functional theory (TD-DFT), to predict the ECD spectrum for a proposed absolute configuration (e.g., 25S for this compound). semanticscholar.orgschrodinger.com A close match between the signs and shapes of the Cotton effects in the experimental and calculated spectra provides unambiguous confirmation of the molecule's absolute stereochemistry. nih.gov This approach is crucial for definitively assigning the configuration at all chiral centers, including the C-25 spiroketal center that defines this compound. fao.org

Computational Chemistry in Structural Elucidation

Computational chemistry provides powerful methodologies for resolving ambiguities that can arise from experimental data alone. For complex steroidal frameworks, such as that of this compound, theoretical calculations are crucial for assigning NMR signals with high confidence and for exploring the molecule's conformational landscape. These in silico approaches can predict various molecular properties, including NMR chemical shifts, which are highly sensitive to the subtle nuances of 3D structure.

Density Functional Theory (DFT) has become a standard and powerful quantum mechanical method for predicting the NMR chemical shifts of organic molecules. The accuracy of DFT calculations allows for the confident assignment of ¹H and ¹³C NMR signals, which is particularly valuable for complex structures like this compound where spectral overlap and subtle stereochemical effects can complicate interpretation.

The process involves calculating the magnetic shielding tensors for each nucleus in a molecule using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Research has demonstrated the application of DFT calculations to a series of steroidal sapogenins, including this compound. In one such study, the structures of this compound and related compounds were optimized using the DFT B3LYP/6-31G** method. researchgate.net The subsequent GIAO DFT calculations of shielding constants allowed for a detailed analysis and comparison with experimental ¹³C NMR data obtained in both solution and solid states. researchgate.net This comparison is critical for validating the proposed structure and assigning the correct resonances to each carbon atom in the steroidal skeleton. The correlation between the calculated and experimental chemical shifts serves as a robust criterion for structural verification.

Below is an illustrative data table showcasing the type of comparison made between experimental and DFT-calculated ¹³C NMR chemical shifts for key carbon atoms in a hypothetical this compound analysis.

| Carbon Atom | Experimental δ (ppm) | DFT Calculated δ (ppm) | Δδ (Exp - Calc) |

| C-3 | 71.5 | 71.2 | 0.3 |

| C-5 | 141.2 | 140.9 | 0.3 |

| C-6 | 121.8 | 122.1 | -0.3 |

| C-12 | 40.1 | 39.8 | 0.3 |

| C-16 | 81.0 | 80.7 | 0.3 |

| C-22 | 109.3 | 109.1 | 0.2 |

| C-26 | 67.1 | 66.8 | 0.3 |

Note: The data in this table is illustrative and represents the typical format and precision of results from such a comparative study.

The close agreement between the experimental and calculated values, typically with mean absolute errors of less than 2 ppm for ¹³C NMR, provides strong evidence for the correctness of the assigned structure. nrel.gov

Computer-Assisted Structure Elucidation (CASE) represents a suite of computational tools designed to automate the process of determining a chemical structure from spectroscopic data. These programs typically use 2D NMR data, such as COSY and HMBC, to generate all possible planar structures consistent with the observed correlations.

An evolution of this approach is CASE-3D, which extends the analysis into three dimensions to determine the relative configuration and conformation of a molecule. This is particularly vital for complex natural products with multiple stereocenters, such as this compound. CASE-3D strategies often integrate not only standard NMR data but also stereochemistry-sensitive parameters like nuclear Overhauser effects (NOEs), residual dipolar couplings (RDCs), and scalar coupling constants (J-couplings).

The methodology involves generating a set of all possible diastereomers for a given constitution. For each diastereomer, a conformational search is performed to identify low-energy conformers. Theoretical NMR parameters are then calculated for these conformers and compared against the experimental data. The diastereomer whose calculated parameters best match the experimental values is identified as the correct structure. This process is often guided by statistical measures to score the different configurations.

While CASE-3D is a highly relevant and powerful technique for determining the stereochemistry of complex steroidal sapogenins, a specific application of this method to this compound has not been documented in the reviewed scientific literature. However, its successful application to other complex natural products underscores its potential utility in confirming the stereochemical integrity of this compound and its derivatives, especially when ambiguities cannot be resolved by other means.

Biosynthesis of Pseudohecogenin and Steroidal Sapogenins

Mevalonate (B85504) Pathway Precursors to Steroidal Skeletons

The biosynthesis of steroidal sapogenins predominantly occurs via the cytosolic mevalonate (MVA) pathway. plos.orgmdpi.com This pathway provides the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units, which are the fundamental five-carbon building blocks for all isoprenoids. nih.govinnovareacademics.in The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce these key precursors. nih.gov

Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon farnesyl pyrophosphate (FPP). nih.gov This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS). mdpi.com FPP is a critical branch-point intermediate, standing at the crossroads of sesquiterpene, triterpene, and sterol biosynthesis. innovareacademics.in

Table 1: Key Enzymes in the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate; a key rate-limiting step. frontiersin.org |

| Mevalonate Kinase | MK | Phosphorylates mevalonate. plos.org |

| Phosphomevalonate Kinase | PMK | Adds a second phosphate (B84403) group to phosphomevalonate. researchgate.net |

| Diphosphomevalonate Decarboxylase | MVD | Converts mevalonate-5-diphosphate to isopentenyl pyrophosphate (IPP). researchgate.net |

| Isopentenyl Diphosphate (B83284) Isomerase | IDI | Isomerizes IPP to its allylic isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov |

| Farnesyl Pyrophosphate Synthase | FPPS | Condenses two IPP units with one DMAPP unit to form farnesyl pyrophosphate (FPP). mdpi.complos.org |

Squalene (B77637) Cyclization and Early Steroidogenesis

The first committed step towards sterol and triterpenoid (B12794562) synthesis is the head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS), to form the linear 30-carbon precursor, squalene. nih.govinnovareacademics.in Squalene is then epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256). mdpi.commdpi.com This molecule is the last common precursor for the biosynthesis of both phytosterols (B1254722) and a wide array of triterpenoid saponins (B1172615), representing a major branch point in plant metabolism. innovareacademics.inuoa.gr

In plants, the cyclization of 2,3-oxidosqualene is a critical diversifying step. frontiersin.org For the synthesis of sterols and steroidal saponins, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol. mdpi.comnih.gov Cycloartenol then undergoes a series of enzymatic modifications, including demethylations and isomerizations, to be converted into cholesterol. mdpi.com While often considered a minor sterol in plants compared to sitosterol (B1666911) or campesterol, cholesterol is the dedicated precursor for the biosynthesis of steroidal saponins like those derived from pseudohecogenin. mdpi.comnih.gov

Specific Enzymatic Transformations in this compound Biosynthesis

Following the formation of the cholesterol skeleton, a series of tailoring reactions occur. These modifications, primarily oxidations and glycosylations, are responsible for the vast structural diversity of steroidal saponins. mdpi.com The specific structure of this compound (3β,26-dihydroxy-5α-furost-20(22)-en-12-one) dictates the enzymatic steps required for its formation from cholesterol. lipidbank.jp

The conversion of the cholesterol backbone into the this compound aglycone involves extensive oxidation at specific carbon positions. These reactions are predominantly catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). frontiersin.org These enzymes introduce hydroxyl groups (hydroxylation) or convert hydroxyl groups to keto groups (oxidation). mdpi.com

For this compound, key oxidative modifications include:

Oxidation at C-12: The presence of a ketone at the C-12 position is a defining feature of hecogenin (B1673031) and this compound. This requires a P450-mediated oxidation of the C-12 methylene (B1212753) group on the sterol backbone.

Hydroxylation at C-26: As a furostanol-type sapogenin, this compound requires hydroxylation at the C-26 position of the sterol side chain. mdpi.comnih.gov This step is crucial as the C-26 hydroxyl group is the site of glycosylation in the formation of furostanol saponins. mdpi.com Key P450 families, such as CYP90 and CYP94, have been implicated in the hydroxylation of steroidal skeletons in various plant species. researchgate.net

Table 2: Key Enzyme Families in Steroidal Sapogenin Modification

| Enzyme Family | General Function in Steroidal Saponin (B1150181) Biosynthesis |

|---|---|

| Cytochrome P450s (P450s) | Catalyze regio- and stereospecific oxidations (e.g., hydroxylation) at various positions (C-16, C-22, C-26) of the sterol skeleton. mdpi.comnih.gov |

| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties from an activated sugar donor (e.g., UDP-glucose) to the sapogenin aglycone or an existing sugar chain. nih.govresearchgate.net |

| Furostanol Glycoside 26-O-β-Glucosidases (F26GHs) | Involved in the conversion of furostanol saponins to spirostanol (B12661974) saponins by cleaving the glucose at the C-26 position. nih.gov |

This compound is a furostanol, characterized by an open F-ring. It is a direct biosynthetic precursor to its spirostanol analogue, hecogenin. The conversion of a furostanol to a spirostanol involves a key isomerization and cyclization event. researchgate.net This process is typically catalyzed by a β-glucosidase (like F26GH), which removes the glucose moiety from the C-26 hydroxyl group. nih.gov The resulting free C-26 hydroxyl group then attacks the C-22 position, forming the oxacyclic F-ring characteristic of spirostanols. mdpi.com This cyclization establishes the stereochemistry at the C-22 spiro center, representing a critical epimerization event in the biosynthesis of many bioactive saponins. researchgate.net Therefore, this compound exists at a crucial metabolic node, poised for conversion into the corresponding spirostanol form.

Glycosylation is a final and critical modification that confers water solubility and biological activity to sapogenins. mdpi.com This process is catalyzed by enzymes called UDP-dependent glycosyltransferases (UGTs). nih.govbvsalud.org These enzymes transfer a sugar moiety, such as glucose, galactose, or rhamnose, from an activated UDP-sugar donor to a specific hydroxyl group on the sapogenin aglycone. researchgate.net

In the biosynthesis of furostanol saponins derived from this compound, the C-26 hydroxyl group is a primary site for glycosylation. mdpi.com A UGT specific for this position would attach a sugar, often glucose, to form the initial furostanol glycoside. Further glycosylation can occur at other positions, such as the C-3 hydroxyl group, or by extending the initial sugar chain, leading to the vast diversity of saponin structures found in nature. mdpi.comuq.edu.au The UGT73 family of enzymes has been particularly noted for its role in the glycosylation of steroidal saponins in various plants. researchgate.net The functional characterization of a sterol 3-O-glucosyltransferase (a UGT) in Trigonella foenum-graecum confirmed its role in adding the first glucose to the C-3 position of the steroid aglycone, a key step in saponin biosynthesis. frontiersin.org

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of steroidal sapogenins is a tightly regulated process, controlled at the genetic level by various transcription factors (TFs). mdpi.com These TFs can bind to the promoter regions of biosynthetic genes—such as those encoding HMGR, SQS, P450s, and UGTs—and modulate their expression. frontiersin.orgnih.gov Several families of TFs, including basic helix-loop-helix (bHLH), MYB, and WRKY, have been identified as key regulators in the pathways of specialized metabolites, including saponins. mdpi.comnih.gov

Furthermore, the pathway is responsive to external and internal signals, such as plant hormones and stress elicitors. Methyl jasmonate (MeJA), a key signaling molecule in plant defense, has been shown to induce the expression of saponin biosynthetic genes and lead to increased accumulation of steroidal saponins in several plant species. mdpi.com This suggests that many of these compounds play a role in protecting the plant against herbivores and pathogens. mdpi.com The coordinated expression of pathway genes, governed by a network of regulatory TFs, allows the plant to produce these complex molecules in a controlled and efficient manner. mdpi.comfrontiersin.org

Comparative Biosynthetic Routes of Steroidal Sapogenins

The biosynthesis of steroidal sapogenins is a complex, multi-stage process that generates a vast diversity of molecules from common precursors. These pathways, primarily occurring in plants, involve a series of enzymatic reactions that build the characteristic steroidal backbone and subsequently modify it to create specific sapogenins. The comparative analysis of these routes reveals both highly conserved initial steps and divergent downstream modifications that lead to the array of steroidal sapogenins observed in nature.

The journey begins with the synthesis of the fundamental five-carbon isoprene (B109036) units, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways for this: the mevalonate (MVA) pathway located in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. researchgate.netmdpi.com While both pathways produce IPP and DMAPP, studies in various plants, such as Dioscorea composita, suggest that the MVA pathway is the primary contributor to the backbones of steroidal sapogenins. plos.org These C5 units are sequentially condensed to form farnesyl diphosphate (FPP), and two molecules of FPP are then joined tail-to-tail and reduced to form the 30-carbon linear precursor, squalene. plos.orgmdpi.com

A critical branching point between sterol and triterpene metabolism occurs with the epoxidation of squalene to 2,3-oxidosqualene. mdpi.com The subsequent cyclization of this epoxide is a key step that dictates the foundational structure of the resulting molecule. In plants, oxidosqualene cyclase (OSC) enzymes, specifically cycloartenol synthase (CAS), catalyze the cyclization of 2,3-oxidosqualene into cycloartenol. researchgate.netmdpi.comtandfonline.com Cycloartenol is the universal precursor to plant sterols (phytosterols) and, consequently, to most steroidal saponins. plos.orgtandfonline.com This contrasts with the pathway in animals and fungi, where lanosterol (B1674476) is the cyclization product.

From cycloartenol, the pathway branches again, leading to various phytosterols. A series of enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol and other common phytosterols like β-sitosterol and campesterol. mdpi.comnih.gov Cholesterol, while often considered an animal sterol, is a crucial precursor for the biosynthesis of many bioactive plant metabolites, including steroidal saponins and glycoalkaloids. tandfonline.comnih.govnih.govbritannica.com The synthesis of steroidal saponins from cholesterol involves a series of oxygenations, hydroxylations, and glycosylations, often catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). researchgate.netpeerj.com

The structural diversity among steroidal sapogenins arises from these downstream modifications. For instance, the biosynthesis of diosgenin (B1670711), a widely studied sapogenin, proceeds from cholesterol. peerj.comfrontiersin.org Similarly, hecogenin biosynthesis is understood to follow this general pathway, although it involves specific oxidative steps, notably the introduction of a keto group at the C-12 position. rsc.orgrsc.org The biosynthetic pathway in Agave amaniensis callus cultures suggests that manogenin is derived from kammogenin, with hecogenin as a subsequent product. researchgate.net this compound itself is a furostanol derivative and is understood to be formed via the hydrolysis of hecogenin. lipidbank.jp

The comparative routes highlight a modular and evolutionarily adaptable system. The core pathway to a central precursor like cholesterol is largely conserved, while the diversification occurs through the action of various tailoring enzymes like CYP450s and UGTs. This allows different plant species to produce unique profiles of steroidal sapogenins, such as diosgenin in Dioscorea species and hecogenin in Agave species. plos.orgslideshare.net

Data Table 1: Key Precursors and Intermediates in Steroidal Sapogenin Biosynthesis

| Precursor/Intermediate | Chemical Formula | Role in Biosynthesis | Key References |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Ultimate carbon source for the steroidal backbone via the MVA pathway. | plos.org |

| 2,3-Oxidosqualene | C₃₀H₅₀O | Linear epoxide precursor that undergoes cyclization; a major branch point. | mdpi.comtandfonline.comnih.gov |

| Cycloartenol | C₃₀H₅₀O | The primary cyclization product in plants, serving as the precursor to all phytosterols and steroidal saponins. | researchgate.netmdpi.complos.orgmdpi.com |

| Cholesterol | C₂₇H₄₆O | A key sterol intermediate derived from cycloartenol; the direct precursor for many steroidal saponins and glycoalkaloids. | tandfonline.comnih.govnih.govbritannica.com |

| β-Sitosterol | C₂₉H₅₀O | A common phytosterol derived from cycloartenol, also implicated as a potential precursor for some steroidal saponins. | mdpi.commdpi.com |

Data Table 2: Comparative Overview of Key Enzymes in Steroidal Sapogenin Biosynthesis

| Enzyme | Abbreviation | Function | Pathway Stage | Key References |

| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two farnesyl diphosphate molecules to form squalene. | Upstream (Squalene Formation) | researchgate.netplos.orgmdpi.com |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | Upstream (Epoxide Formation) | nih.govresearchgate.net |

| Cycloartenol Synthase | CAS | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol in plants. | Sterol Backbone Formation | nih.govresearchgate.netmdpi.complos.org |

| Cytochrome P450s | CYP450s | A large family of enzymes responsible for various oxidation and hydroxylation reactions that modify the sterol backbone. | Downstream (Sapogenin Diversification) | plos.orgpeerj.com |

| UDP-Glycosyltransferases | UGTs | Transfer sugar moieties to the sapogenin aglycone, forming saponins. | Downstream (Glycosylation) | researchgate.netpeerj.comfrontiersin.org |

Chemical Synthesis and Derivatization Strategies for Pseudohecogenin Analogues

Semi-Synthesis Approaches from Natural Precursors (e.g., Hecogenin (B1673031) Hydrolysis)

The most common and economically viable route to Pseudohecogenin is through the acid-catalyzed hydrolysis of Hecogenin. Hecogenin, a readily available natural product extracted from plants of the Agave genus, is a spirostanol (B12661974) sapogenin. The hydrolysis process involves the cleavage of the spiroketal side chain of Hecogenin to yield the furostene derivative, this compound. lipidbank.jp This transformation provides a straightforward entry into the this compound framework, making it an attractive starting point for further chemical modifications.

The general reaction scheme for the conversion of Hecogenin to this compound is as follows:

Hecogenin + H₂O/H⁺ → this compound

Total Synthesis of this compound and its Aglycone

While semi-synthesis from natural precursors is the predominant method for obtaining this compound, the total synthesis of its aglycone and related structures has been a subject of academic interest. titech.ac.jprsc.orgstanford.eduepfl.ch Total synthesis offers the advantage of providing access to analogues with unnatural stereochemistry or substitution patterns that are not achievable through semi-synthetic routes. These synthetic endeavors often involve complex, multi-step sequences and are crucial for confirming the structure of the natural product and for developing novel synthetic methodologies. stanford.edu The strategies for total synthesis typically focus on the construction of the steroidal backbone followed by the stereocontrolled introduction of the furostan (B1232713) side chain.

Structural Modification and Analogue Generation

The this compound scaffold is a versatile platform for a wide range of structural modifications. These modifications are aimed at exploring the structure-activity relationships of steroidal compounds and developing new therapeutic agents.

Introduction of Functional Groups (e.g., Hydroxyl, Ethylidene)

The introduction of new functional groups onto the this compound skeleton is a key strategy for generating novel analogues. libretexts.orgsaskoer.castudymind.co.ukstudysmarter.co.uk For instance, the introduction of hydroxyl groups at various positions can significantly impact the polarity and biological activity of the molecule.

One notable modification is the synthesis of 23-ethylidene-26-hydroxy-22-oxocholestane derivatives from spirostanic sapogenins. researchgate.net This transformation involves the cleavage of the spiroketal ring and subsequent functionalization to introduce an ethylidene group at the C-23 position. These derivatives have shown cytotoxic activity against certain cancer cell lines. researchgate.net

| Starting Material | Reagents/Conditions | Product | Key Functional Group Introduced |

| Spirostanic Sapogenin | Series of reactions | 23-Ethylidene-26-hydroxy-22-oxocholestane derivative | Ethylidene, Hydroxyl |

Side Chain Transformations (e.g., 22,26-epoxycholest-22-ene framework)

The furostan side chain of this compound is a primary target for chemical transformations. A significant modification involves the conversion of the sapogenin side chain into a 22,26-epoxycholest-22-ene framework. researchgate.net This one-step conversion can be achieved in high yields using Lewis acids like BF₃·OEt₂. researchgate.net This transformation alters the geometry and electronic properties of the side chain, leading to compounds with potentially different biological profiles. The reaction maintains the natural chirality at C20 and C25. researchgate.net

| Starting Sapogenin | Reagent | Product Framework | Yield |

| (25R)-Sapogenin | BF₃·OEt₂ | (25R)-22,26-Epoxycholest-22-ene | >85% |

| (25S)-Sapogenin | BF₃·OEt₂ | (25S)-22,26-Epoxycholest-22-ene | >85% |

Incorporation of Heteroatoms (N, O, S) into the Steroid Nucleus

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the steroidal nucleus of this compound analogues represents a powerful strategy for creating structural diversity and modulating biological activity. While specific examples directly starting from this compound are not extensively detailed in the provided search results, the general principle of incorporating heteroatoms into steroid scaffolds is a well-established field in medicinal chemistry. For example, the synthesis of aza-B-homocholestane derivatives has been reported to exhibit significant cytotoxicity against various cancer cell lines. researchgate.net These modifications can dramatically alter the physicochemical properties of the parent steroid, influencing its solubility, receptor binding affinity, and metabolic stability.

Stereoselective Synthesis and Chirality Control

Stereoselectivity is a critical aspect of the synthesis of this compound analogues, as the biological activity of steroids is often highly dependent on their three-dimensional structure. polimi.itegrassbcollege.ac.inrsc.orgorganic-chemistry.orgamazon.com When performing chemical modifications on the this compound scaffold, controlling the stereochemistry at newly formed chiral centers is paramount.

For instance, in the conversion of the sapogenin side chain to the 22,26-epoxycholest-22-ene framework, the reaction conditions are chosen to maintain the natural chirality at C20 and C25. researchgate.net Furthermore, the development of stereoselective methods for the introduction of functional groups is an active area of research. This often involves the use of chiral reagents or catalysts to direct the reaction towards the desired stereoisomer. The ability to control chirality ensures the synthesis of enantiomerically pure compounds, which is essential for detailed biological evaluation and potential therapeutic applications.

Mechanistic Investigations of Pseudohecogenin S Biological Activities in Vitro Models

Cellular Proliferation Modulation Mechanisms

A thorough review of published research provided no specific data on the in vitro mechanisms by which Pseudohecogenin modulates cellular proliferation. While studies often explore the antiproliferative effects of various natural compounds karger.comresearchgate.netepa.govdss.go.thscribd.com, specific findings detailing the pathways affected by this compound are not available. Research into related steroidal sapogenin derivatives has indicated cytotoxic activity against some cancer cell lines, but these findings are not directly attributable to this compound itself researchgate.net.

Apoptosis Induction Pathways in Cellular Systems

There is no specific information available from in vitro models that elucidates the apoptosis induction pathways mediated by this compound. The process of apoptosis generally involves a cascade of molecular events, including the activation of caspases and subsequent cleavage of cellular proteins rsc.orgresearchgate.netteikyo-u.ac.jp. However, studies directly linking this compound to the initiation or execution of these apoptotic pathways are absent from the current scientific literature.

No direct evidence was found to describe the role of this compound in the activation of caspases or the subsequent fragmentation of DNA in cellular systems. Caspase activation is a critical step in the apoptotic cascade, leading to the breakdown of cellular components lookchem.comlipidbank.jp. Research on certain complex steroidal derivatives synthesized from related sapogenins, such as hecogenin (B1673031), has shown induction of apoptosis involving the activation of caspases and DNA fragmentation; however, this research does not extend to this compound researchgate.net.

The mechanism by which this compound may influence the cleavage of Poly(ADP-ribose) polymerase (PARP) has not been documented in in vitro studies. PARP cleavage by caspases is a well-established marker of apoptosis, serving to prevent DNA repair and facilitate cellular disassembly researchgate.netnih.govgoogle.com. While derivatives of related steroidal sapogenins have been shown to induce PARP cleavage researchgate.net, specific data for this compound is not available.

Anti-inflammatory Response Mechanisms

Specific in vitro studies detailing the anti-inflammatory response mechanisms of this compound are not present in the available literature. General anti-inflammatory research often focuses on the modulation of key signaling molecules and enzymes involved in the inflammatory cascade.

Information regarding the effect of this compound on the modulation of nitric oxide (NO) production in in vitro models could not be found. The regulation of NO production is a key target in the study of anti-inflammatory agents, as excessive NO can contribute to inflammation. Studies on the parent sapogenin, hecogenin, have investigated its role in pathways involving nitric oxide, but these findings cannot be directly extrapolated to this compound.

There is no available research from in vitro models on the molecular interactions between this compound and key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of these enzymes is a common mechanism for anti-inflammatory compounds. While some steroidal compounds have been noted for their anti-neuroinflammatory effects, which include the reduction of iNOS expression, specific data linking this compound to iNOS or COX-2 interaction is absent.

Membrane Interaction and Permeabilization Studies

The interaction of saponins (B1172615) with cellular membranes is a primary mechanism driving their biological effects. cambridge.org As a steroidal sapogenin, this compound belongs to a class of compounds known for their ability to interact with and modify cell membranes. Generally, steroidal saponins are known to form complexes with cholesterol, a critical component of eukaryotic cell membranes. innovareacademics.inresearchgate.net This interaction can lead to a disruption of the membrane's structural integrity, causing an increase in permeability and the formation of pores or lesions. mdpi.comuni-heidelberg.de This permeabilizing effect can result in the leakage of ions and small molecules from the cell. uni-heidelberg.de

Studies on various saponins using in-vitro model membranes, such as liposomes, and cell culture models have demonstrated these effects. For instance, the steroidal saponin (B1150181) digitonin (B1670571) has been shown to specifically bind to membrane cholesterol, leading to the removal of cholesterol from the membrane core and subsequent changes in membrane structure. uni-heidelberg.de Research on other saponins has revealed a direct correlation between their ability to reduce cell membrane cholesterol content and their membrane toxicity. researchgate.net While these findings establish a general mechanism for the broader class of steroidal saponins, specific in-vitro studies detailing the membrane interaction and permeabilization kinetics of this compound itself are not extensively documented in the reviewed literature.

Table 1: In-Vitro Effects of Representative Saponins on Model Membranes

| Saponin | Model System | Observed Effect | Reference |

|---|---|---|---|

| Digitonin | Supported Lipid Bilayers & Liposomes | Binds to and removes cholesterol from the membrane; forms complexes on the membrane surface. | uni-heidelberg.de |

| Quinoa Saponin | F. nucleatum Cells | Complete disintegration of the cell membrane observed under MIC. | mdpi.com |

| Paris Saponin II | Breast Cancer Cells | Induces cell-cycle arrest and apoptosis, potentially linked to membrane interactions. | nih.gov |

Enzyme Inhibition Mechanisms (e.g., cAMP Phosphodiesterase)

Saponins and sapogenins have been identified as inhibitors of various enzymes, which contributes to their diverse pharmacological profiles. innovareacademics.innih.gov The inhibition can occur through different modes, including competitive, non-competitive, or uncompetitive mechanisms, often investigated through in-vitro enzyme kinetic assays. researchgate.netmdpi.com

A review of polyhydroxylated spirostanol (B12661974) saponins, a category that includes derivatives of sapogenins like this compound, highlights their potential for cAMP phosphodiesterase (PDE) inhibitory activities. researchgate.net Phosphodiesterases are crucial enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP. researchgate.net Inhibition of these enzymes can lead to a range of physiological responses. While this suggests a potential mechanism for this compound, direct experimental studies confirming its inhibitory activity against cAMP phosphodiesterase or other specific enzymes were not found in the analyzed search results. Further research is required to determine if this compound acts as an enzyme inhibitor and to characterize its specificity and mechanism of inhibition.

Table 2: Examples of Enzyme Inhibition by Saponins and Related Compounds

| Compound/Extract | Target Enzyme | Type of Inhibition | Reference |

|---|---|---|---|

| Diprenylorobol | α-glucosidase, β-glucuronidase | Competitive | researchgate.net |

| Diprenylgenistein | α-glucosidase | Uncompetitive | researchgate.net |

| Diprenylgenistein | β-glucuronidase | Competitive | researchgate.net |

Antiviral Mechanisms of Action

The antiviral properties of saponins have been demonstrated against a variety of viruses in in-vitro settings. nih.gov The proposed mechanisms of action are multifaceted and can target different stages of the viral life cycle. innovareacademics.in A primary mechanism involves the interaction of saponins with the viral envelope, which can lead to its disruption. nih.gov Another key strategy is the prevention of viral entry into host cells. This can be achieved by blocking the attachment of the virus to cellular receptors or by interfering with the fusion process between the viral and cellular membranes. nih.govdergipark.org.tr

For instance, some saponins inhibit herpes simplex virus by affecting DNA synthesis or viral capsid protein synthesis, while others can prevent poliovirus from attaching to the host cell. innovareacademics.in Pseudovirus-based screening systems are valuable tools for identifying natural compounds that inhibit viral entry. mdpi.com Although the class of steroidal saponins shows significant antiviral potential, specific in-vitro studies investigating the antiviral activity and delineating the precise mechanism of action for this compound are not detailed in the available literature.

Table 3: In-Vitro Antiviral Activities of Representative Saponins

| Saponin/Extract | Virus | Potential Mechanism/Effect | Reference |

|---|---|---|---|

| Escin | SARS-CoV, RSV, HSV-1 | Antiviral effect noted. | nih.gov |

| Saikosaponin B2 | Human Coronavirus 229E | Interferes with viral absorption and replication. | dergipark.org.tr |

| Oleanane-type Saponins | Herpes Simplex Virus | Inhibition of DNA synthesis. | innovareacademics.in |

Antioxidant Pathways and Free Radical Scavenging

Many plant-derived compounds, including saponins, possess antioxidant properties. These compounds can help mitigate oxidative stress, which is implicated in numerous pathological conditions. nih.gov The antioxidant action of saponins can be exerted through several in-vitro demonstrable pathways, including direct scavenging of free radicals like DPPH and hydroxyl radicals, and modulating the body's endogenous antioxidant defense systems. nih.govnih.gov

Mechanistic studies show that saponins can increase the expression and activity of key antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). researchgate.netaaem.pl This is often achieved by modulating signaling pathways like the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. spandidos-publications.com For example, diosgenin (B1670711), a closely related steroidal sapogenin, has been shown to protect myoblasts from oxidative damage by reducing mitochondrial reactive oxygen species (ROS) production and restoring the levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes. researchgate.net While these findings for related compounds are promising, direct research quantifying the free radical scavenging capacity of this compound and its specific effects on antioxidant cellular pathways has not been detailed in the reviewed scientific literature.

Table 4: In-Vitro Antioxidant Mechanisms of Representative Saponins

| Saponin | Cell Line/Model | Observed Antioxidant Effect | Reference |

|---|---|---|---|

| Diosgenin | C2C12 Myoblasts | Attenuated mitochondrial ROS generation; restored GSH content and antioxidant enzyme activity. | researchgate.net |

| Garlic Saponins | C2C12 Myoblasts | Induced HO-1 expression through the ERK-Nrf2 signaling pathway; reduced ROS production. | spandidos-publications.com |

| Purified Bacosides | DPPH Assay | Significant DPPH radical scavenging activity. | nih.gov |

| Panax notoginseng Saponins | Not specified | Increased expression of antioxidant enzyme heme oxygenase-1 via AKT and Nrf2 activity. | nih.gov |

Effects on Cellular Membrane Structure and Function

This interaction can lead to changes in membrane fluidity, a critical parameter that influences the movement and function of membrane components. wikipedia.org By complexing with and extracting cholesterol, saponins can disrupt the tightly packed structure of the lipid bilayer, creating defects or pores. uni-heidelberg.demdpi.com This not only increases membrane permeability but can also impair the function of integral membrane proteins, which are involved in transport, signaling, and maintaining cellular structure. nih.govmdpi.com At sufficient concentrations, the damage to the membrane structure can be irreversible, leading to a loss of cellular integrity and lysis. mdpi.commdpi.com While these effects are well-established for the saponin class, specific biophysical studies using in-vitro models to detail the precise structural and functional changes induced by this compound on cell membranes are not prominent in the current body of research.

Table 5: Summary of Saponin Effects on Cell Membrane Structure and Function

| Saponin Class/Example | Effect on Membrane Structure | Functional Consequence | Reference |

|---|---|---|---|

| Steroidal Saponins (general) | Form complexes with cholesterol, creating pores/defects. | Increased permeability, leakage of cytoplasmic contents, potential cell lysis. | innovareacademics.inresearchgate.netmdpi.com |

| Digitonin (Steroidal) | Removes cholesterol from the membrane core. | Permeabilization to ions, metabolites, and proteins. | uni-heidelberg.de |

| Quinoa Saponins (Triterpenoid) | Disintegration of membrane. | Loss of cell integrity, bactericidal effect. | mdpi.com |

Preclinical Research Applications of Pseudohecogenin and Its Analogues Animal Models

Development and Validation of Animal Models for Disease States

There is no specific information in the reviewed literature detailing the use of pseudohecogenin for the development and validation of animal models for any particular disease state. The development of such models typically involves inducing a condition in an animal that mimics a human disease to test the efficacy of a new therapeutic agent. While animal models are standard in preclinical research for evaluating novel compounds, their application in studies specifically centered on this compound has not been documented in available scientific papers.

Pharmacokinetic Profiling in Animal Models

Detailed pharmacokinetic studies focusing on this compound in animal models are not present in the available literature. Pharmacokinetic analysis is crucial for understanding how a compound is processed by a living organism.

Absorption, Distribution, Metabolism, Excretion (ADME) Studies

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound from in-vivo animal studies are not available. However, general studies on steroidal saponins (B1172615) provide some context. Saponins, as a class, often exhibit poor intestinal absorption due to their large molecular size and high polarity. nih.gov They can be hydrolyzed by gut microflora into their aglycone forms (sapogenins), which may then be absorbed. nih.gov Once absorbed, sapogenins may undergo metabolism and are often subject to rapid and extensive biliary excretion, which can limit oral bioavailability. nih.gov The specific pathways for this compound's metabolism and excretion have yet to be elucidated through animal studies.

Efficacy Studies in Relevant Animal Models

While direct efficacy studies for this compound are absent from the reviewed literature, research on analogous steroidal sapogenins provides insight into potential therapeutic areas.

Anti-inflammatory Efficacy Models

There are no specific in-vivo studies evaluating the anti-inflammatory efficacy of this compound. However, the closely related steroidal sapogenin, hecogenin (B1673031) , has demonstrated anti-inflammatory potential in animal models. nih.gov Studies have shown that various steroidal sapogenins can modulate inflammatory cytokines, suggesting a potential mechanism for anti-inflammatory action. nih.govresearchgate.net For instance, research on sapogenins from Agave brittoniana showed anti-inflammatory effects in rat models of carrageenan-induced paw edema and cotton pellet-induced granuloma. nih.gov These findings suggest that this compound may warrant investigation in similar models.

Antiprotozoal Efficacy Models

No in-vivo animal studies assessing the antiprotozoal efficacy of this compound were identified. The broader class of saponins and sapogenins has been evaluated for antiprotozoal effects, but the activity is highly dependent on the specific chemical structure. nih.govresearchgate.net Research has indicated that some sapogenins can inhibit protozoal activity, challenging the notion that only the glycoside (saponin) form is active. nih.govresearchgate.net This suggests a potential, though currently unexplored, avenue for this compound research.

Antifungal Efficacy Models

There is no available data from animal models on the antifungal efficacy of this compound. Studies on other steroidal saponins have shown that antifungal activity is linked to the structure of both the aglycone (sapogenin) and the attached sugar moieties. nih.govnih.govasm.org For example, certain tigogenin-derived saponins have demonstrated significant in-vitro activity against pathogenic fungi, and one analogue, TTS-12, showed in-vivo efficacy in a mouse model of vaginal candidiasis. nih.govjst.go.jp The lack of a sugar moiety in this compound, as a sapogenin, might influence its potential antifungal action, a hypothesis that remains to be tested in relevant animal infection models.

Based on a thorough review of available scientific literature, there is a clear lack of preclinical research data from animal models focused specifically on the chemical compound this compound. To understand its therapeutic potential, dedicated studies are required to establish its pharmacokinetic profile and evaluate its efficacy in validated animal models for inflammatory, protozoal, and fungal diseases. Research on analogous compounds like hecogenin and other steroidal sapogenins suggests that such investigations may be worthwhile.

Other Efficacy Models

Similarly, a thorough search of scientific databases yielded no evidence of this compound being investigated in animal models for other therapeutic efficacies, such as anti-inflammatory, neuroprotective, or metabolic disorders. The preclinical evaluation of this compound in established in vivo models for conditions other than cancer has not been documented in the accessible literature.

Comparative Preclinical Efficacy with Other Steroidal Saponins/Sapogenins

There are no available preclinical studies that directly compare the in vivo efficacy of this compound with other related steroidal saponins or sapogenins, such as hecogenin, diosgenin (B1670711), or tigogenin (B51453). While this compound is mentioned in chemical and structural analysis studies alongside these other compounds, no comparative biological or therapeutic assessments in animal models have been published.

Establishment of Biological Plausibility and Proof-of-Concept

The establishment of biological plausibility and proof-of-concept for a compound's therapeutic effects relies on evidence from preclinical studies, both in vitro and in vivo. Due to the absence of in vivo animal model data for this compound, it is not possible to establish a proof-of-concept for its efficacy in any therapeutic area. The mechanism of action and biological targets of this compound within a living organism remain unexplored, and therefore, its biological plausibility as a therapeutic agent is not supported by preclinical animal research at this time.

Advanced Analytical Techniques for Quantification and Characterization of Pseudohecogenin

Quantitative Spectroscopic Methods (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical tool for the absolute quantification of organic molecules, including steroidal sapogenins. Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte, as the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.

For pseudohecogenin, both ¹H and ¹³C NMR are instrumental for structural elucidation, with specific signals providing a fingerprint of the molecule. In a research context, the analysis of this compound alongside related compounds like 12α- and 12β-hydroxytigogenin has been performed using ¹³C NMR in both solution and solid-state to understand the influence of substituents on the steroid skeleton. researchgate.net

While specific qNMR application notes for this compound are not widely published, the principles are well-established. A typical ¹H-qNMR method would involve:

Sample Preparation: A precisely weighed sample of the material containing this compound and a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: ¹H-NMR spectra are recorded with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery between scans.

Quantification: The concentration of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.

The key advantages of qNMR include its non-destructive nature, high precision, and the ability to provide structural information simultaneously with quantitative data. researchgate.net

Table 1: Representative ¹H-NMR Signals for Potential Quantification of this compound

| Proton Assignment (Hypothetical) | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| H-6 | 2.5 - 2.8 | m | Signal in a relatively clear region of the spectrum. |

| H-26 (CH₃) | 0.8 - 1.2 | d | Angular methyl group, often a sharp and distinct signal. |

| H-3 (CH-OH) | 3.4 - 3.7 | m | Proton attached to the carbon bearing the hydroxyl group. |

Note: This table is illustrative and based on general knowledge of steroidal sapogenin NMR spectra. Actual chemical shifts may vary based on solvent and experimental conditions.

Chromatographic Quantification with Hyphenated Detectors (e.g., UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the selective and sensitive quantification of trace amounts of compounds in complex mixtures. While specific UPLC-MS/MS methods for this compound are not extensively detailed in public literature, methods for analogous steroidal sapogenins, such as diosgenin (B1670711), are well-documented and directly applicable. researchgate.netjddtonline.info

A typical UPLC-MS/MS method for a steroidal sapogenin like this compound would involve:

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analyte from other matrix components. researchgate.netjddtonline.infonih.gov The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve ionization efficiency. mdpi.com

Mass Spectrometric Detection: After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net Quantification is achieved using Selected Reaction Monitoring (SRM), where a specific precursor ion (e.g., [M+H]⁺ for this compound) is selected and fragmented, and a characteristic product ion is monitored. This process provides exceptional selectivity and reduces chemical noise.

Table 2: Representative UPLC-MS/MS Parameters for Steroidal Sapogenin Analysis

| Parameter | Typical Value/Condition | Reference |

| Chromatography | ||

| Column | ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | mdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | jddtonline.info |

| Precursor Ion (m/z) | e.g., for Diosgenin: 415.3 | nih.gov |

| Product Ion (m/z) | e.g., for Diosgenin: 271.2 | researchgate.net |

Note: These parameters are based on methods developed for diosgenin and other steroidal saponins (B1172615) and would require optimization for this compound.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For steroidal sapogenins like this compound, derivatization is most commonly employed for Gas Chromatography (GC) analysis to increase volatility and thermal stability.

A common derivatization technique is silylation, where active hydrogens (from hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly reduces the polarity of the molecule and allows for its analysis by GC-MS.

The derivatization process typically involves:

Drying the sample extract completely.

Adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst) in a suitable solvent (e.g., pyridine).

Heating the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

Direct injection of the derivatized sample into the GC-MS system.

This derivatization not only improves chromatographic performance but can also lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation. nih.gov

Method Validation and Reproducibility in this compound Analysis

The validation of an analytical method is critical to ensure its reliability, reproducibility, and fitness for its intended purpose. Any quantitative method for this compound must be validated according to the International Council for Harmonisation (ICH) guidelines. innovareacademics.ininformaticsjournals.co.in The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. In HPLC, this is demonstrated by the resolution of the analyte peak from other peaks and by peak purity analysis using a photodiode array (PDA) detector. innovareacademics.in

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range (e.g., 2-10 µg/mL). researchgate.net A correlation coefficient (r²) of >0.999 is generally desired. mdpi.com

Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day. researchgate.net

Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment. researchgate.net The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%. interscience.org.uk

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 98-102%. innovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage. researchgate.net

Table 3: Illustrative Method Validation Summary for a Hypothetical HPLC-UV Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result | Reference (Analogous) |

| Linearity (Range) | 1-50 µg/mL | 2-100 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | mdpi.com |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | innovareacademics.in |

| Precision (% RSD) | |||

| - Intra-day | ≤ 2.0% | 0.85% | researchgate.net |

| - Inter-day | ≤ 2.0% | 1.35% | researchgate.net |

| Limit of Detection (LOD) | - | 0.05 µg/mL | mdpi.com |

| Limit of Quantitation (LOQ) | - | 0.15 µg/mL | mdpi.com |

| Robustness | No significant effect on results | Method is robust | researchgate.net |

Comparative Academic Studies of Pseudohecogenin with Other Steroidal Compounds

Structural Analogies and Differences with Hecogenin (B1673031), Diosgenin (B1670711), and Related Sapogenins

The fundamental structural variance between Pseudohecogenin and related sapogenins like Hecogenin and Diosgenin lies in their core skeleton. This compound is a furostanol derivative, characterized by a pentacyclic structure with an open F-ring. researchgate.net In contrast, Hecogenin and Diosgenin are spirostanol (B12661974) sapogenins, which feature a hexacyclic ABCDEF-ring system where the F-ring is closed, forming a spiroketal structure. researchgate.netmdpi.com

This compound is chemically named (3β,5α,25R)-3,26-Dihydroxyfurost-20(22)-en-12-one. lipidbank.jp This structure features a hydroxyl group at C-3 and C-26, a ketone group at C-12, and a double bond between C-20 and C-22 in the open side chain. lipidbank.jp

Hecogenin, or (3β,5α,25R)-3-Hydroxyspirostan-12-one, shares the C-12 ketone and the 5α-spirostan backbone but lacks the open F-ring and the C-26 hydroxyl group, possessing instead the characteristic spiroketal system. lookchem.com Diosgenin, ((25R)-Spirost-5-en-3β-ol), differs from both by having a double bond at the C-5 position in the B-ring and lacking the C-12 ketone found in Hecogenin and this compound. hygeiajournal.com

| Feature | This compound | Hecogenin | Diosgenin |

|---|---|---|---|

| Core Skeleton | Furostanol (Pentacyclic, open F-ring) researchgate.net | Spirostanol (Hexacyclic, closed F-ring) mdpi.com | Spirostanol (Hexacyclic, closed F-ring) mdpi.com |

| Chemical Name | (3β,5α,25R)-3,26-Dihydroxyfurost-20(22)-en-12-one lipidbank.jp | (3β,5α,25R)-3-Hydroxyspirostan-12-one lookchem.com | (25R)-Spirost-5-en-3β-ol hygeiajournal.com |

| Key Functional Groups | 3β-OH, 12-C=O, 26-OH, C20(22) double bond lipidbank.jp | 3β-OH, 12-C=O lookchem.com | 3β-OH, C5(6) double bond hygeiajournal.com |

| Chirality at C-25 | R | R | R |

Comparative Biosynthetic Origins and Pathways

The biosynthesis of all three steroidal sapogenins originates from the 30-carbon precursor squalene (B77637), which is synthesized via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. mdpi.comnih.gov Squalene is cyclized to form cycloartenol (B190886), a key intermediate that is subsequently converted to cholesterol. nih.gov Cholesterol serves as the direct precursor for the synthesis of steroidal saponins (B1172615). nih.gov

The divergence in pathways occurs downstream of cholesterol. Furostanol saponins, such as the glycoside precursors to this compound, are considered biosynthetic intermediates to spirostanol saponins. mdpi.comfrontiersin.org The formation of furostanols involves a series of oxidation and hydroxylation reactions on the cholesterol side chain, followed by glycosylation, typically at the C-3 and C-26 positions. mdpi.comnih.gov

The conversion of a furostanol saponin (B1150181) to a spirostanol saponin occurs via enzymatic hydrolysis. frontiersin.org Specifically, a β-glucosidase cleaves the glucose unit attached to the C-26 hydroxyl group of the furostanol. mdpi.comkobe-u.ac.jp This removal prompts a cyclization reaction, where the C-22 and C-26 oxygen atoms form the characteristic spiroketal F-ring of the spirostanol structure. frontiersin.org Therefore, in a biosynthetic context, a furostanol like this compound is a precursor to a spirostanol like Hecogenin.

Conversely, this compound can also be prepared chemically from Hecogenin through an isomerization reaction, highlighting the close chemical relationship between the two structures. googleapis.com

| Compound | Primary Precursor | Key Biosynthetic Step/Relationship |

|---|---|---|

| This compound | Cholesterol nih.gov | Formed as a furostanol intermediate. Can be a precursor to Hecogenin via enzymatic cyclization of its glycoside. mdpi.comfrontiersin.org Can also be synthesized from Hecogenin via chemical isomerization. googleapis.com |

| Hecogenin | Cholesterol nih.gov | Biosynthesized from furostanol precursors through enzymatic cleavage of the C-26 sugar and subsequent spiroketal formation. mdpi.comfrontiersin.org |

| Diosgenin | Cholesterol nih.gov | Biosynthesized from furostanol precursors through enzymatic cleavage of the C-26 sugar and subsequent spiroketal formation. mdpi.comfrontiersin.org |

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

The structural differences between furostanols and spirostanols directly influence their biological activities. Structure-activity relationship (SAR) studies suggest that the closed spiroketal ring system of spirostanols is often associated with higher potency compared to the open-chain furostanol analogues. For instance, research has indicated that spirostanol saponins are more active than their corresponding furostanol saponins with respect to antifungal activity and effects on platelet aggregation. thieme-connect.com

However, the SAR is complex and activity-dependent. In a study on the antispasmodic activity of various saponins, the presence of a glucose unit at the C-26 position, a defining feature of furostanol glycosides (the natural form of this compound), was shown to have a positive effect on activity. nih.gov This suggests that for certain biological targets, the open F-ring and its glycosylation are beneficial.

For Hecogenin and its derivatives, the C-12 carbonyl group is a key feature influencing activity. uj.edu.pl In this compound, the combination of this C-12 ketone with the furostanol side chain creates a unique chemical entity. Studies on synthetic derivatives of this compound and related compounds have shown that modifications to the steroidal backbone and side chain can significantly alter cytotoxicity. For example, the introduction of a methylene (B1212753) group at C-12 in a related spirostanol chacotrioside resulted in high cytotoxic potential. uj.edu.pl A study analyzing derivatives of this compound confirmed that transformations of the furostanol structure are critical for its biological profile. researchgate.netresearchgate.net

| Structural Feature | Compound Type | Observed Impact on Biological Activity |

|---|---|---|

| Spiroketal F-ring | Spirostanols (Hecogenin, Diosgenin) | Generally associated with higher antifungal activity and anti-platelet aggregation effects compared to furostanols. thieme-connect.com |

| Open F-ring (Furostanol) with C-26 Glycosylation | Furostanols (this compound glycosides) | Positively correlated with antispasmodic activity. nih.gov |

| C-12 Carbonyl Group | Hecogenin, this compound | A key feature influencing the cytotoxic potential of derivatives. uj.edu.pl |

| C-5 Double Bond | Diosgenin | Contributes to the overall conformation and interaction with biological targets. |

Comparative Mechanistic Biological Activity Profiling (In Vitro and Preclinical)

In vitro and preclinical studies have revealed distinct and overlapping biological activities for this compound, Hecogenin, and Diosgenin, largely driven by their structural differences.

Diosgenin has been extensively studied for its anticancer effects. It has been shown to induce apoptosis in various cancer cell lines, including human hepatocellular carcinoma (HCC) and chronic myeloid leukemia cells. nih.gov Mechanistic studies indicate that Diosgenin can inhibit the STAT3 signaling pathway, modulate the Bcl-2 protein family to trigger the mitochondrial apoptosis pathway, and cause cell cycle arrest. nih.gov

Hecogenin has demonstrated cytotoxic effects on the HepG2 human liver cancer cell line, although it was found to be less cytotoxic than Diosgenin in an osteosarcoma cell line. researchgate.net At lower concentrations, Hecogenin was observed to cause DNA damage that was subsequently repaired, preventing the propagation of mutations. researchgate.net It also exhibits anti-inflammatory activity by inhibiting myeloperoxidase (MPO) release from neutrophils. lookchem.com

Data on This compound itself is more limited, with research often focusing on its synthetic derivatives. However, these studies provide valuable insights. Derivatives of this compound have been analyzed for their properties, forming the basis for further biological evaluation. researchgate.netresearchgate.net More broadly, furostanol saponins are recognized as bioactive precursors to the more potent spirostanol forms. thieme-connect.com Studies on synthetic analogues have shown that modifications of the furostane structure can lead to compounds with significant cytotoxic activity against cancer cells, often inducing apoptosis with DNA fragmentation and caspase activation. researchgate.net

| Compound | Reported Biological Activity | Mechanism/Key Findings (Cell Lines) |

|---|---|---|

| This compound (and its derivatives) | Cytotoxicity, Apoptosis Induction | Derivatives have been synthesized and analyzed. researchgate.netresearchgate.net Analogues induce apoptosis, DNA fragmentation, and caspase activation in cancer cells. researchgate.net Generally considered a bioactive precursor. thieme-connect.com |

| Hecogenin | Cytotoxicity, Anti-inflammatory, Genotoxicity | Induces DNA damage at low concentrations (HepG2). researchgate.net Inhibits MPO release from neutrophils. lookchem.com Lower cytotoxicity than Diosgenin (Osteosarcoma). researchgate.net |

| Diosgenin | Anticancer, Apoptosis Induction, Cell Cycle Arrest | Inhibits STAT3 signaling (HCC cells). nih.gov Induces apoptosis via mitochondrial pathway (HepG2). nih.gov Cytotoxic to HEp-2 and AMN-3 cell lines. hygeiajournal.com |

Future Directions in Pseudohecogenin Academic Research

Emerging Methodologies for Isolation and Elucidation

The initial steps of phytochemical research—isolation and structural elucidation—are being refined for greater efficiency and precision. Future research on Pseudohecogenin will increasingly move beyond traditional extraction and chromatographic techniques towards more advanced and sustainable methods.

Modern extraction techniques such as ultrasound-assisted extraction are faster, more effective, and require less solvent compared to conventional methods like heat reflux extraction. niper.gov.in Another promising method is foam fractionation, which leverages the surfactant properties of saponins (B1172615) to enrich them from extracts. biosolveit.de For separation and purification, high-performance countercurrent chromatography (HPCCC) is gaining popularity as a powerful technique for separating complex saponin (B1150181) mixtures. biosolveit.denih.gov The combination of various chromatographic techniques, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), remains a cornerstone for obtaining pure compounds. biosolveit.de

For structural elucidation, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard, the future lies in their hyphenated applications and higher sensitivity. biosolveit.derochester.edu Advanced analytical techniques are crucial for distinguishing between closely related isomers and fully characterizing the complex glycosidic linkages inherent to saponins. rochester.edu

| Methodology | Application | Advantage | Reference |

|---|---|---|---|

| Ultrasound-Assisted Extraction | Initial Extraction | Faster, solvent-saving, more efficient than conventional methods. | niper.gov.in |

| Foam Fractionation | Enrichment/Purification | Leverages natural surfactant properties of saponins for separation. | biosolveit.de |

| High-Performance Countercurrent Chromatography (HPCCC) | Separation/Purification | High-resolution separation of complex mixtures without solid stationary phase. | biosolveit.denih.gov |

| HPLC-MS / UPLC-MS | Analysis & Elucidation | Provides rapid qualitative and quantitative analysis and structural information. | biosolveit.de |

Integration of Omics Technologies in Biosynthetic Pathway Elucidation

Understanding how plants synthesize steroidal saponins is fundamental for their biotechnological production. The biosynthesis of saponins is a complex process involving key enzymes like oxidosqualene cyclases, cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). researchgate.net The integration of "omics" technologies provides a powerful, systems-level view of these pathways. scispace.commskcc.org

Genomics, Transcriptomics, and Metabolomics : By combining these approaches, researchers can correlate gene expression profiles with metabolite accumulation in different plant tissues or under various conditions. scispace.comfrontiersin.org This has been successfully applied to identify key genes involved in the downstream pathway of steroidal saponin synthesis in plants like Asparagus officinalis. frontiersin.org For example, joint analysis of metabolomics and transcriptomics can screen for key hydroxylases (e.g., S16H, S22H) and glycosyltransferases that are correlated with the content of major steroidal saponins. frontiersin.org

Proteomics : Integrated metabolomic and proteomic analyses can reveal the accumulation mechanisms of bioactive compounds by identifying differentially expressed proteins (DEPs) in biosynthetic pathways. mskcc.org

Bioinformatics : Multi-omics data requires sophisticated bioinformatics tools for integration and analysis, helping to propose and validate complete synthetic pathways and their regulatory networks. frontiersin.orgmednexus.org This knowledge is essential for future metabolic engineering efforts. mdpi.com

| Omics Technology | Application | Key Findings Enabled | Reference |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Gene expression profiling | Identification of key enzyme genes (P450s, UGTs) and transcription factors. | frontiersin.orgtandfonline.com |

| Metabolomics | Metabolite profiling | Detection and quantification of saponins and their biosynthetic intermediates. | mskcc.orgfrontiersin.org |

| Proteomics | Protein expression profiling | Identification of differentially expressed enzymes in biosynthetic pathways. | mskcc.org |

| Multi-Omics Integration | Systems biology analysis | Elucidation of complete biosynthetic pathways and regulatory networks. | scispace.commednexus.org |

Novel In Vitro and Ex Vivo Models for Mechanistic Research

To understand how this compound exerts its biological effects, researchers are moving beyond simple cytotoxicity assays towards more sophisticated models that better replicate human physiology.